![molecular formula C12H9F3N2O2S B2370285 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 769904-72-5](/img/structure/B2370285.png)
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid
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Overview
Description
“2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities .
Synthesis Analysis
Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against prostate cancer cells . Further research in this area could explore the compound’s mechanism of action and its potential for targeted cancer therapy.
AMPK Activation
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid: has been studied as an AMP-activated protein kinase (AMPK) activator. In rat models, it improved glucose utilization, lipid profiles, and reduced body weight, suggesting its potential in managing metabolic impact caused by a high sucrose diet . Investigating its specificity for AMPK and its downstream effects could be valuable.
Antimicrobial Properties
Thiazoles exhibit antimicrobial activity. For example, compound 4 with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin . Further exploration could focus on its mode of action and potential applications in combating microbial infections.
Antioxidant Potential
Certain thiazole derivatives have demonstrated DPPH radical scavenging activity. Compounds like 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles exhibited strong antioxidant effects . Investigating their mechanisms and potential therapeutic applications could be worthwhile.
Mechanism of Action
Target of Action
The primary target of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid, also known as Activator-3, is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .
Mode of Action
Activator-3 acts as an AMP mimetic and a potent pan-AMPK activator . It interacts with the AMPK enzyme, enhancing its activity. This interaction likely involves the CBS1 domain on the AMPKγ subunit .
Biochemical Pathways
The activation of AMPK by Activator-3 influences several biochemical pathways. AMPK is a key regulator of cellular energy homeostasis and can impact processes such as glucose and lipid metabolism . .
Pharmacokinetics
Activator-3 exhibits a good pharmacokinetic profile in rat blood plasma . It has minimal brain penetration properties , which may limit its effects on central nervous system targets
Result of Action
The activation of AMPK by Activator-3 can have several cellular effects. Given AMPK’s role in energy homeostasis, Activator-3 may influence cellular energy balance. It can also play an important role in the regulation of central inflammation and can be used to control brain inflammation processes .
Future Directions
properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGZWOEZCMLDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid |
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